molecular formula C14H15NO2S B1593699 Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate CAS No. 350997-34-1

Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No. B1593699
M. Wt: 261.34 g/mol
InChI Key: LMNFHXJWBKXKOW-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate (MAMTTC) is a novel compound which has recently been synthesized and studied for its potential applications in scientific research. MAMTTC is a derivative of thiophene, and is characterized by its unique structure and properties. This compound has been found to possess interesting properties which make it a potential candidate for use in a variety of applications.

Scientific Research Applications

Organic Synthesis and Mechanistic Studies

Thiophene derivatives are utilized in organic synthesis for constructing complex molecular structures due to their diverse reactivity. For example, Hajjem et al. explored the reaction of Methyl 3-amino-2-thiophene carboxylate with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, which upon treatment with primary amines and hydrazines yield [3,2-d]4(3H)thienopyrimidinones. This reaction pathway provides insights into the mechanism of cyclization and the relative activities of ester and imidate groups, indicating the potential for similar applications of Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate in synthesizing novel heterocyclic compounds (Hajjem, Khoud, & Baccar, 2010).

Material Science and Chemical Biology

In the realm of material science, the structural analysis of thiophene derivatives, such as the crystal structure study by Vasu et al., offers valuable information on the molecular arrangement and stability, guided by intra- and intermolecular hydrogen bonds. These insights could be extrapolated to understand the physicochemical properties and stability of Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate in various applications, including the development of organic semiconductors or photovoltaic materials (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Pharmaceutical Research

In pharmaceutical research, the structure-activity relationship (SAR) of thiophene derivatives is critical for designing novel therapeutic agents. Thomas et al. reported on tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives, demonstrating preferential inhibition of tumor cell proliferation. Such studies highlight the therapeutic potential of thiophene derivatives in oncology, suggesting that Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate could serve as a scaffold for developing new antitumor agents (Thomas et al., 2014).

Genotoxicity and Carcinogenic Potential Studies

Lepailleur et al. assessed the genotoxic and carcinogenic potentials of thiophene derivatives, including Methyl 3-amino-4-methylthiophene-2-carboxylate, employing in vitro and in silico methodologies. Although focusing on a different derivative, this research underscores the importance of evaluating the safety profile of thiophene-based compounds for potential pharmaceutical use, suggesting a similar need for Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate (Lepailleur et al., 2014).

properties

IUPAC Name

methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-8-4-6-10(7-5-8)11-9(2)18-13(15)12(11)14(16)17-3/h4-7H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNFHXJWBKXKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352734
Record name methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate

CAS RN

350997-34-1
Record name methyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350997-34-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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